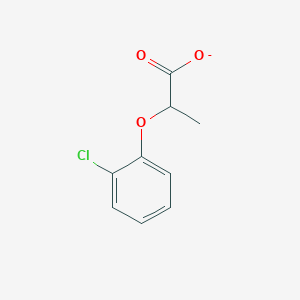
2-(4-Boc-amino-butylamino)-nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Boc-amino-butylamino)-nicotinic acid is a compound that features a nicotinic acid core with a 4-Boc-amino-butylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-amino-butylamino)-nicotinic acid typically involves the protection of amino groups using tert-butyl carbamates (Boc groups). The Boc protection is achieved under either aqueous or anhydrous conditions by reacting with a base and di-tert-butyl dicarbonate (Boc2O) . The Boc-protected intermediates are then subjected to further reactions to introduce the nicotinic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar protection and deprotection strategies, with optimization for yield and purity. The use of efficient catalysts and solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can enhance the chemoselectivity and efficiency of the Boc protection process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Boc-amino-butylamino)-nicotinic acid can undergo various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Using reagents like H2/Ni or NaBH4.
Substitution: Nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous conditions.
Reduction: NaBH4 in methanol.
Substitution: RMgX in ether solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-(4-Boc-amino-butylamino)-nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Boc-amino-butylamino)-nicotinic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection to the amino group, allowing for selective reactions and interactions. The nicotinic acid moiety can interact with biological receptors and enzymes, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (4-bromobutyl)carbamate: Similar in structure but with a bromine substituent.
4-(Boc-amino)butyl bromide: Another Boc-protected compound with a bromine substituent.
N-Boc-1,4-butanediamine: A Boc-protected diamine.
Uniqueness
2-(4-Boc-amino-butylamino)-nicotinic acid is unique due to its combination of a Boc-protected amino group and a nicotinic acid moiety. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C15H23N3O4 |
|---|---|
Molekulargewicht |
309.36 g/mol |
IUPAC-Name |
2-[amino-[5-[(2-methylpropan-2-yl)oxy]-5-oxopentyl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-12(19)8-4-5-10-18(16)13-11(14(20)21)7-6-9-17-13/h6-7,9H,4-5,8,10,16H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
MKKJKGJKGFCRRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCN(C1=C(C=CC=N1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



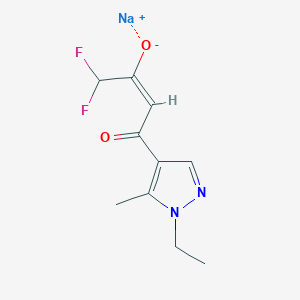
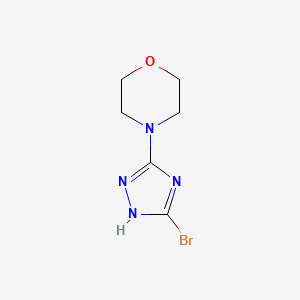


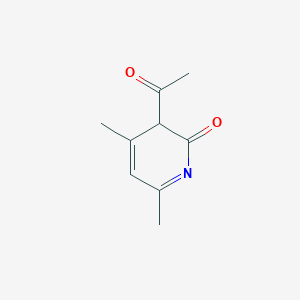
![3aH-thieno[2,3-b]pyridin-4-one](/img/structure/B12347485.png)
![Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347488.png)

![Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B12347497.png)

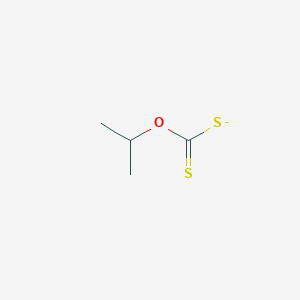
![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12347517.png)
